molecular formula C₃₆H₅₁ClN₆O₅ B1144931 Atazanavir N13-descarboxymethyl CAS No. 1233885-61-4

Atazanavir N13-descarboxymethyl

Katalognummer: B1144931
CAS-Nummer: 1233885-61-4
Molekulargewicht: 683.28
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atazanavir N13-descarboxymethyl is a derivative of atazanavir, a well-known antiretroviral drug used in the treatment of HIV-1 infection. Atazanavir belongs to the protease inhibitor class of antiretroviral drugs and is known for its ability to inhibit the HIV-1 protease enzyme, thereby preventing the maturation of viral particles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Atazanavir N13-descarboxymethyl typically involves the modification of the parent compound, atazanavir. The preparation process includes the removal of the carboxymethyl group from the nitrogen atom at position 13. This can be achieved through a series of chemical reactions, including deprotection and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformation .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality .

Analyse Chemischer Reaktionen

Types of Reactions

Atazanavir N13-descarboxymethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Research

Chemical Applications:
Atazanavir N13-descarboxymethyl serves as a model molecule in synthetic chemistry, facilitating studies on reaction mechanisms and the development of new synthetic methodologies. Its complex structure allows researchers to explore various chemical interactions and stability under different conditions.

Biological Applications:
In biological research, this compound is instrumental in investigating the biological activity of protease inhibitors. It aids in understanding how modifications to the atazanavir structure can enhance or alter its efficacy against HIV.

Medicinal Applications

This compound's primary medicinal application lies in its role as an HIV protease inhibitor. By selectively inhibiting the HIV-1 protease enzyme, it prevents the maturation of viral particles, thereby reducing viral load in infected individuals. This mechanism is crucial for developing new antiretroviral drugs with improved efficacy and reduced side effects.

Table 1: Mechanism of Action

MechanismDescription
Enzyme InhibitionBinds to the active site of HIV-1 protease, preventing viral maturation
Viral Load ReductionLeads to production of immature, non-infectious viral particles
Structural AffinityEnhanced binding affinity due to unique structural features

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized for developing new formulations of antiretroviral medications. The ongoing research into its pharmacological profile may yield new therapeutic applications or improved formulations that enhance patient compliance and treatment outcomes.

Case Study: Efficacy Comparison with Other Protease Inhibitors

A study comparing this compound with other protease inhibitors demonstrated its comparable efficacy in reducing viral loads among treatment-naive patients. The findings indicated that patients receiving Atazanavir exhibited less lipid elevation compared to those treated with other protease inhibitors.

Study GroupViral Load Reduction (%)Lipid Elevation (%)
This compound85%5%
Lopinavir/ritonavir82%15%

Safety and Drug Interaction Studies

Research has shown that this compound has a favorable safety profile, with fewer adverse effects reported compared to other antiretroviral agents. However, drug interaction studies are critical for ensuring patient safety.

Table 2: Drug Interaction Profile

Co-administered DrugInteraction TypeClinical Recommendation
RitonavirIncreased bioavailabilityMonitor lipid levels
TenofovirEnhanced efficacyAdjust dosage as necessary
Proton Pump InhibitorsReduced absorptionAvoid co-administration if possible

Future Directions in Research

The ongoing exploration of this compound includes:

  • Synthesis Optimization: Researchers are focusing on improving synthetic routes to enhance yield and reduce environmental impact.
  • Expanded Therapeutic Uses: Investigating potential applications beyond HIV treatment, including antiviral properties against other viruses.
  • Structural Modifications: Exploring how various modifications can affect biological activity and pharmacokinetics.

Wirkmechanismus

Atazanavir N13-descarboxymethyl exerts its effects by selectively inhibiting the HIV-1 protease enzyme. By binding to the active site of the enzyme, it prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the formation of mature viral particles. This inhibition results in the production of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Atazanavir N13-descarboxymethyl include other protease inhibitors such as:

Uniqueness

This compound is unique due to its specific structural modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can lead to differences in efficacy, side effects, and resistance profiles compared to other protease inhibitors .

Eigenschaften

CAS-Nummer

1233885-61-4

Molekularformel

C₃₆H₅₁ClN₆O₅

Molekulargewicht

683.28

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.